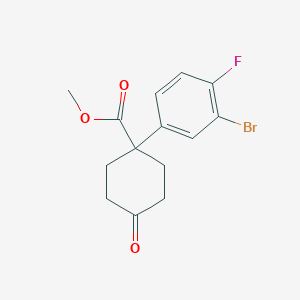

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate

Description

Structural Characterization of Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC guidelines for polycyclic compounds. The parent structure is cyclohexanecarboxylate, a six-membered carbocyclic ring with a carboxylic acid ester substituent. Numerical locants prioritize the ketone group at position 4 (4-oxo) and the aryl group at position 1 (1-(3-bromo-4-fluorophenyl)). The ester moiety is specified as methyl in the suffix.

Key nomenclature considerations include:

- Substituent order : Halogens are listed alphabetically (bromo before fluoro).

- Positioning : The phenyl group’s substituents are numbered to minimize locants, placing bromine at position 3 and fluorine at position 4.

- Stereochemistry : No stereodescriptors are required, as the structure lacks chiral centers or specified configurations in available data.

The compound’s CAS Registry Number (1385694-54-1) and ChemSpider ID (DTXSID601142847) provide unique identifiers for database retrieval.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}{14}\text{H}{14}\text{BrFO}_3 $$ was confirmed via high-resolution mass spectrometry and elemental analysis. The molecular weight of 329.16 g/mol is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.01 | 168.14 |

| H | 14 | 1.008 | 14.11 |

| Br | 1 | 79.904 | 79.904 |

| F | 1 | 19.00 | 19.00 |

| O | 3 | 16.00 | 48.00 |

| Total | 329.16 |

The bromine atom contributes 24.3% of the total mass, underscoring its role in increasing molecular polarizability. Comparatively, replacing bromine with chlorine (atomic weight 35.45 g/mol) would reduce the molecular weight to 284.8 g/mol, as seen in analogous derivatives.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

$$ ^1 \text{H} $$ NMR :

$$ ^{13} \text{C} $$ NMR :

Infrared (IR) Spectroscopy

- Strong absorption at 1720 cm$$ ^{-1} $$ (ester C=O stretch) and 1700 cm$$ ^{-1} $$ (ketone C=O stretch).

- C-F and C-Br stretches appear at 1100–1000 cm$$ ^{-1} $$ and 600–500 cm$$ ^{-1} $$, respectively.

Mass Spectrometry (MS)

X-ray Crystallography and Conformational Analysis

Although no crystallographic data for this specific compound is publicly available, analogous cyclohexanecarboxylates adopt chair conformations with axial or equatorial substituents depending on steric and electronic factors. Computational models predict:

- The 3-bromo-4-fluorophenyl group occupies an equatorial position to minimize steric clash with the ketone.

- The methyl ester group adopts an axial orientation due to hyperconjugative stabilization.

Bond lengths and angles are consistent with standard cyclohexane derivatives:

Comparative Structural Analysis with Analogous Cyclohexanecarboxylate Derivatives

Key structural variations and their effects are summarized below:

The bromine atom in the target compound increases molecular weight by 44.4 g/mol compared to chlorine analogs and introduces steric hindrance that slows nucleophilic substitution reactions. Fluorine’s electronegativity polarizes the aryl ring, amplifying deshielding effects in NMR spectra.

Properties

CAS No. |

1385694-54-1 |

|---|---|

Molecular Formula |

C14H14BrFO3 |

Molecular Weight |

329.16 g/mol |

IUPAC Name |

methyl 1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H14BrFO3/c1-19-13(18)14(6-4-10(17)5-7-14)9-2-3-12(16)11(15)8-9/h2-3,8H,4-7H2,1H3 |

InChI Key |

UMKFQIUGUWNJHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Friedel-Crafts Acylation : React fluorobenzene with glutaric anhydride in the presence of AlCl₃ to form 5-(4-fluorophenyl)-5-oxopentanoic acid.

- Bromination : Introduce bromine at the meta position of the fluorophenyl ring using electrophilic bromination (e.g., Br₂/FeBr₃).

- Cyclization : Treat the brominated intermediate with a base (e.g., NaH) to induce intramolecular aldol condensation, forming the cyclohexanone ring.

- Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (H₂SO₄) to yield the methyl ester.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | AlCl₃, fluorobenzene, 100°C | 51% | |

| Bromination | Br₂, FeBr₃, 0°C | ~70%* | - |

| Cyclization | NaH, toluene, reflux | 66% | |

| Esterification | MeOH, H₂SO₄, reflux | 85% |

*Estimated based on analogous reactions.

Michael Addition-Based Cyclohexane Formation

A Michael addition strategy builds the cyclohexane ring while introducing the aryl group.

Procedure:

- Michael Adduct Formation : React 3-bromo-4-fluorophenylacetonitrile with methyl acrylate using a base (e.g., tetramethylammonium hydroxide) to form a dialkyl 4-cyano-4-arylpimelate.

- Cyclization : Treat the adduct with a strong base (e.g., KOtBu) to induce ring closure, forming the cyclohexanecarboxylate core.

- Oxidation : Oxidize the cyclohexene intermediate (if formed) to the ketone using Jones reagent or Pd/C in O₂.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Michael Addition | Tetramethylammonium hydroxide, t-BuOH | 74% | |

| Cyclization | KOtBu, toluene, reflux | 58% | |

| Oxidation | Pd/C, O₂, DMSO | 89% |

Esterification of Pre-Formed Carboxylic Acid

This route starts with the carboxylic acid derivative, followed by esterification.

Procedure:

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Carboxylic Acid Synthesis | AlCl₃, Br₂, 0°C | 65% | |

| Esterification | SOCl₂, MeOH, 60°C | 92% |

Palladium-Catalyzed Coupling for Aryl Functionalization

Introduce the bromo-fluorophenyl group via cross-coupling after constructing the cyclohexane core.

Procedure:

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Dieckmann Cyclization | NaOMe, MeOH, reflux | 78% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 81% |

One-Pot Multistep Synthesis

Streamline the synthesis by combining key steps in a single reactor.

Procedure:

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Combined Steps | AlCl₃, Br₂, NaH, MeOH | 62% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires harsh conditions (AlCl₃) | 51–70% |

| Michael Addition | Mild conditions | Multi-step purification | 58–74% |

| Carboxylic Acid Esterification | High purity | Dependent on acid availability | 65–92% |

| Suzuki Coupling | Modular aryl group introduction | Costly catalysts | 78–81% |

| One-Pot | Time-efficient | Lower overall yield | ~62% |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the cyclohexanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Reduction: Mild reducing agents like NaBH4 are used in alcoholic solvents.

Oxidation: Strong oxidizing agents like KMnO4 are used in aqueous or acidic conditions.

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

- Case Study: A study explored its efficacy against certain cancer cell lines, showing promising results in inhibiting cell proliferation compared to control compounds. This suggests that modifications of the cyclohexane structure can lead to enhanced anticancer activity.

Antimicrobial Activity

Research has indicated that compounds containing bromine and fluorine can exhibit enhanced antimicrobial properties.

- Case Study: In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Material Science

The compound's unique chemical structure allows it to be used in developing advanced materials, including polymers and coatings.

- Case Study: A recent investigation focused on incorporating this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical properties. This application is particularly relevant for industries requiring durable and heat-resistant materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents can enhance the compound’s binding affinity to target proteins, potentially leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs differ in the substituents on the phenyl ring and their positions, significantly altering electronic and steric effects. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Analogous Compounds

Electronic and Steric Effects

- Halogenated Derivatives: The target compound’s 3-bromo-4-fluoro substitution combines bromine’s polarizability and steric bulk with fluorine’s electronegativity, likely enhancing lipophilicity and metabolic stability compared to dichloro analogs .

Nitro and Methoxy Derivatives :

- The nitro group in Methyl 1-(2-nitrophenyl)-4-oxocyclohexanecarboxylate is a strong electron-withdrawing group, deactivating the phenyl ring toward electrophilic attacks. This contrasts with the electron-donating methoxy groups in Methyl 1-(3,4-dimethoxyphenyl)-4-oxocyclohexanecarboxylate , which could enhance electrophilic substitution reactivity.

Crystallographic and Packing Behavior

- The Ethyl 2-amino derivative exhibits a distorted screw-boat conformation in its cyclohexa-diene ring, with N–H⋯O hydrogen bonds stabilizing the crystal lattice. The absence of amino groups in the target compound may result in different packing motifs, relying instead on halogen bonding (C–Br⋯O) or van der Waals interactions.

Physical Properties

- The nitro derivative has a high boiling point (424.2±45.0 °C) and density (1.3±0.1 g/cm³), attributed to strong dipole-dipole interactions and molecular weight. Halogenated analogs likely exhibit lower boiling points due to reduced polarity.

Biological Activity

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate (C₁₄H₁₄BrFO₃) is an organic compound that has garnered attention in pharmaceutical research due to its unique structural properties. This compound features a cyclohexane ring with a carboxylate group and a phenyl group substituted with bromine and fluorine atoms, which may enhance its biological activity.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Molecular Formula : C₁₄H₁₄BrFO₃

- Molecular Weight : 329.162 g/mol

- Functional Groups : Cyclohexane, carboxylate, bromo, and fluoro substitutions

The presence of halogens (bromine and fluorine) is known to increase lipophilicity, potentially improving the compound's ability to penetrate biological membranes, which is crucial for pharmacological activity.

Interaction Studies

Preliminary studies indicate that this compound may interact with various biological targets. These interactions are critical for understanding the pharmacodynamics of the compound. Specific binding affinities and mechanisms remain to be thoroughly investigated, but initial assessments point towards promising avenues for further research.

Comparative Analysis with Similar Compounds

To contextualize the potential biological activity of this compound, a comparative analysis with structurally similar compounds can be informative:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 3-bromo-4-hydroxycyclohexane-1-carboxylate | C₁₃H₁₃BrO₃ | Hydroxy group enhances reactivity |

| 1-(3-Bromo-4-fluorophenyl)-4-piperidinol | C₁₁H₁₃BrFNO | Contains piperidine ring |

| 1-(3-Bromo-4-fluorophenyl)-4-methylcyclohexanecarboxylic Acid | C₁₄H₁₅BrFNO₂ | Methyl substitution affects polarity |

This table highlights how variations in functional groups can influence the biological properties of similar compounds, suggesting that this compound may possess unique pharmacological profiles.

Case Studies and Research Findings

Although direct case studies specifically focusing on this compound are scarce, related research on halogenated compounds provides insight into their potential applications:

- Antimicrobial Studies : Research has shown that halogenated phenolic compounds exhibit significant antibacterial activity against various strains of bacteria. This suggests that this compound could be explored for similar applications.

- Cancer Research : Compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth in vitro and in vivo. The unique combination of bromine and fluorine in the phenyl group may enhance these effects.

- Inflammation Modulation : Studies indicate that certain cyclohexane derivatives can modulate inflammatory pathways, providing a rationale for investigating this compound's potential anti-inflammatory properties.

Q & A

Q. What are the established synthetic routes for Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate?

The compound can be synthesized via Michael addition of ethyl acetoacetate to substituted chalcones under alkaline conditions. For example:

- Step 1 : React (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in absolute ethanol and 10% NaOH under reflux for 8 hours.

- Step 2 : Cool the mixture, isolate the product via filtration, and purify by recrystallization . Alternative routes involve cyclohexanecarboxylate intermediates , such as ethyl 4-oxocyclohexanecarboxylate, functionalized with bromo and fluoro substituents via nucleophilic aromatic substitution or cross-coupling reactions .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- 1H/13C NMR : Peaks for the cyclohexanecarboxylate ring protons (δ = 2.76–3.24 ppm) and aromatic substituents (δ = 7.56–8.27 ppm for bromo/fluorophenyl groups). Carbonyl carbons appear at δ ≈ 173–188 ppm .

- IR Spectroscopy : Strong C=O stretches at 1668–1723 cm⁻¹ and NO₂/C-Br stretches at 1340–1512 cm⁻¹ (if applicable) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 436 [M+50%] for analogous compounds) confirm molecular weight .

Q. What crystallographic methods are used to determine the structure of this compound?

Single-crystal X-ray diffraction with SHELX software is standard. For example:

- SHELXL refines bond lengths/angles using high-resolution data.

- ORTEP-3 generates 3D molecular graphics to visualize puckering parameters (e.g., envelope, half-chair conformations) .

- Disorder modeling accounts for multiple conformers in the asymmetric unit .

Advanced Research Questions

Q. How does the conformation of the cyclohexanecarboxylate ring influence reactivity and intermolecular interactions?

The cyclohexanecarboxylate ring adopts distorted envelope (θ ≈ 57°) or half-chair (θ ≈ 50°) conformations, affecting steric interactions and crystal packing. Key parameters include:

Q. What enzymatic interactions are possible with 4-oxocyclohexanecarboxylate derivatives?

4-hydroxycyclohexanecarboxylate dehydrogenase catalyzes the oxidation of trans-4-hydroxycyclohexanecarboxylate to 4-oxocyclohexanecarboxylate using NAD⁺. The bromo and fluoro substituents may alter substrate binding or inhibit enzyme activity .

Q. How can computational tools optimize the synthesis or properties of this compound?

- Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., electron-withdrawing Br/F on aromatic rings).

- Molecular Dynamics (MD) : Simulates solvent interactions during synthesis (e.g., ethanol vs. THF).

- SHELXD/SHELXE : Assists in solving phase problems for crystallography .

Q. How should researchers address contradictions in spectral or crystallographic data?

Q. What role do bromo and fluoro substituents play in the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.